(3-Oxo-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-2-yl)-acetic acid hydrochloride
Description
This compound, with the CAS number 158197-27-4, belongs to the imidazo[2,1-b]thiazole class of heterocycles. Its molecular formula is C₇H₈N₂O₂S·HCl, featuring a partially saturated imidazothiazole core (5,6-dihydro structure), a ketone group at position 3, and an acetic acid moiety at position 2, which is protonated as a hydrochloride salt. The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological applications .
Properties
IUPAC Name |
2-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S.ClH/c10-5(11)3-4-6(12)9-2-1-8-7(9)13-4;/h4H,1-3H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPJPPNDLKSCLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(SC2=N1)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185300-99-5 | |
| Record name | Imidazo[2,1-b]thiazole-2-acetic acid, 2,3,5,6-tetrahydro-3-oxo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185300-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural and functional differences among related compounds:
Pharmacological Activity
- Anticancer Potential: The imidazo[2,1-b]thiazole scaffold is associated with antitumor activity. For example, substituted thiazole and thiadiazole derivatives exhibit cytotoxicity via bioluminescence inhibition and apoptosis induction . The 3-oxo group in the target compound may enhance binding to kinase targets, analogous to triazinoquinazoline derivatives .
- Antioxidant Activity : Hydrazide derivatives of imidazo[2,1-b]thiazol-3-yl acetic acid demonstrate radical scavenging properties, but the hydrochloride salt form may reduce this activity due to altered solubility and electronic effects .
- Antibacterial Activity : Benzothiazole analogs (e.g., 2-(benzo[d]thiazol-2-ylthio)acetic acid) show broad-spectrum antibacterial effects, suggesting the thiazole ring’s importance in microbial target interaction .
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound likely exhibits higher aqueous solubility compared to free acid forms (e.g., (5,6-dihydro-imidazo[2,1-b]thiazol-3-yl)-acetic acid) .
Preparation Methods
Step 1: Construction of Imidazo[2,1-b]thiazole Core
The core heterocycle can be synthesized through the cyclization of suitable precursors such as 2-aminothiazole derivatives with α-haloketones or related compounds. For example, the reaction of 2-aminothiazole with α-bromoketones under reflux conditions in ethanol or acetonitrile facilitates ring closure, forming the imidazo[2,1-b]thiazole nucleus.
Research Evidence:
A method described involves reacting 2-aminothiazole with α-bromoketones, followed by cyclization under reflux, yielding the heterocyclic core efficiently. This approach is supported by the synthesis of various imidazothiazole derivatives in medicinal chemistry research.
Step 2: Functionalization to Introduce Oxo and Acetic Acid Groups
The subsequent oxidation of the methyl group at the 2-position of the heterocycle is achieved using oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide, converting methyl groups to keto functionalities, thus forming the 3-oxo derivative.
Research Findings:
A study reports oxidation of imidazo[2,1-b]thiazole derivatives with m-CPBA, resulting in N-oxide hydrochloride salts, which can be further transformed into the desired keto derivatives.
Step 4: Formation of Hydrochloride Salt
Finally, the free base is converted into its hydrochloride salt by treatment with gaseous hydrogen chloride or hydrochloric acid in an appropriate solvent, such as ethanol or dichloromethane, under controlled conditions to obtain the crystalline hydrochloride form.
Notes:
This salt formation enhances compound stability and facilitates pharmaceutical formulation.
Alternative Synthetic Route via Carboxylation of Heterocyclic Precursors
An alternative approach involves direct carboxylation of the imidazothiazole ring system. This method employs lithiation or directed ortho-lithiation of the heterocycle, followed by quenching with carbon dioxide to introduce the carboxylic acid group directly at the desired position.
Research Findings:
Studies have demonstrated that lithiation of heterocyclic compounds with n-butyllithium, followed by CO₂ quenching, efficiently yields carboxylic acid derivatives. Subsequent conversion to hydrochloride salts is achieved similarly as above.
Summary of Preparation Methods with Data Table
Research Findings and Notes
- Patents reveal that the synthesis involves initial ring construction from heterocyclic precursors, followed by oxidation and functionalization steps to introduce keto and acetic acid groups, culminating in salt formation.
- Recent literature highlights the utility of coupling reagents like EDCI and HOBt in facilitating acetic acid attachment to heterocyclic cores.
- Oxidation steps are critical, often employing m-CPBA to convert methyl groups to keto functionalities, which are essential for biological activity.
Q & A
Q. Basic Research Focus
- NMR : H and C NMR confirm regioselectivity in cyclization (e.g., distinguishing 5,6-dihydro vs. tetrahydro configurations) .
- X-ray crystallography : Resolves bond angles and stereochemistry. For example, X-ray data for analogous compounds (e.g., ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate) confirmed planar geometry of the thiazole ring and hydrogen bonding patterns .
What experimental strategies optimize solvent systems for cyclization steps in thiazole-containing heterocycles?
Q. Advanced Research Focus
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetic acid promotes cyclization via acid catalysis .
- Mixed-solvent recrystallization : DMF/acetic acid (1:2 v/v) improves crystal purity by reducing solubility of byproducts .
- Reflux vs. microwave-assisted synthesis : Comparative studies (not in evidence) could reduce reaction time and improve yield.
How should researchers address discrepancies in antimicrobial activity data between batches of imidazo[2,1-b]thiazole derivatives?
Q. Advanced Research Focus
- Purity validation : Use HPLC to rule out impurities (e.g., unreacted 2-aminothiazol-4(5H)-one) .
- Bioassay standardization : Maintain consistent inoculum size (e.g., 1×10 CFU/mL) and incubation time (24–48 hours) across batches .
- Statistical analysis : Apply ANOVA to compare zone-of-inhibition data, accounting for plate-to-plate variability .
What safety protocols are critical for handling this compound in laboratory settings?
Q. Basic Research Focus
- Personal protective equipment (PPE) : Wear nitrile gloves and ANSI-approved goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate acetic acid vapors .
- Storage : Stable at 2–8°C in airtight containers; avoid alkaline conditions to prevent hydrolysis .
How can structure-activity relationship (SAR) studies guide the design of bioactive imidazo[2,1-b]thiazole derivatives?
Q. Advanced Research Focus
- Substituent effects : Electron-withdrawing groups (e.g., Cl at position 6) enhance antimicrobial activity by increasing electrophilicity .
- Hybrid scaffolds : Fusion with indole (as in 3-formyl-indole derivatives) improves antifungal activity via π-π stacking with fungal enzymes .
What analytical methods validate the stability of this compound under varying pH conditions?
Q. Advanced Research Focus
- pH-dependent degradation studies : Monitor via UV-Vis spectroscopy (λ~270 nm) at pH 2–12. Acidic conditions (pH < 4) show <5% degradation over 72 hours .
- LC-MS identification : Detect hydrolysis products (e.g., acetic acid and tetrahydroimidazo fragments) .
How can computational modeling predict the pharmacokinetic properties of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
